(3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid (3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16475651
InChI: InChI=1S/C26H40O7/c1-15(4-7-23(30)31)18-5-6-19-24-20(12-22(33-14-28)26(18,19)3)25(2)9-8-17(29)10-16(25)11-21(24)32-13-27/h13-22,24,29H,4-12H2,1-3H3,(H,30,31)
SMILES:
Molecular Formula: C26H40O7
Molecular Weight: 464.6 g/mol

(3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid

CAS No.:

Cat. No.: VC16475651

Molecular Formula: C26H40O7

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

(3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid -

Specification

Molecular Formula C26H40O7
Molecular Weight 464.6 g/mol
IUPAC Name 4-(7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Standard InChI InChI=1S/C26H40O7/c1-15(4-7-23(30)31)18-5-6-19-24-20(12-22(33-14-28)26(18,19)3)25(2)9-8-17(29)10-16(25)11-21(24)32-13-27/h13-22,24,29H,4-12H2,1-3H3,(H,30,31)
Standard InChI Key DAKGJCRYZHTYJF-UHFFFAOYSA-N
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC=O)OC=O)C

Introduction

Structural Characteristics and Molecular Properties

Core Skeleton and Functional Groups

The compound belongs to the cholanic acid family, a subclass of bile acids with a steroidal tetracyclic backbone. Key modifications include:

  • 3α-Hydroxyl group: Positioned on the A-ring, this group enhances hydrogen-bonding capacity, influencing solubility and receptor interactions.

  • 7α- and 12α-Formyloxy groups: These ester functionalities introduce steric bulk and electronic effects, potentially altering metabolic stability compared to natural bile acids .

  • 24-Carboxylic acid: A distinguishing feature from primary bile acids like cholic acid, this group confers anionic character at physiological pH, impacting solubility and protein binding .

The rigidity of the all-trans fused ring system (5β,7α,12α configurations) ensures a preorganized scaffold for supramolecular applications, as demonstrated in anion receptor design .

Table 1: Molecular Properties of (3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic Acid

PropertyValue
Molecular FormulaC26H40O7\text{C}_{26}\text{H}_{40}\text{O}_7
Molecular Weight464.592 g/mol
Exact Mass464.277 Da
Density1.21 g/cm³
Polar Surface Area110.13 Ų
LogP5.08
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Data derived from spectral and computational analyses .

Synthesis and Modification Strategies

Click Chemistry for Dimerization

A pivotal synthesis route involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging "click chemistry" to generate dimers and oligomers. Starting from 3α-azidoacetoxy-7α,12α-diformyloxy-5β-cholan-24-oate, reaction with propargyl esters yields 1,2,3-triazole-linked derivatives. This method achieves high regioselectivity and modularity, enabling precise control over molecular architecture .

Key Steps:

  • Azide Introduction: Substitution at C-3 with an azidoacetoxy group.

  • Alkyne Functionalization: Propargyl ester conjugation at C-24.

  • Cycloaddition: Cu(I)-mediated coupling to form triazole bridges.

The products exhibit enhanced rigidity and potential for host-guest chemistry, as confirmed by 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and FT-IR spectroscopy .

Triamino-Analogue Synthesis

Reductive amination of methyl allocholate derivatives yields a triamino-analogue with axial amino groups at C-3, C-7, and C-12. This scaffold serves as a precursor for anion receptors, demonstrating the compound’s versatility in supramolecular chemistry .

Physicochemical and Pharmacokinetic Profiling

Metabolic Stability

Formyloxy groups at C-7 and C-12 may resist hepatic amidation and bacterial dehydroxylation, prolonging half-life compared to cholic acid. In vitro studies predict susceptibility to esterase-mediated hydrolysis, releasing formic acid and 3α,7α,12α-trihydroxycholanic acid .

Comparative Analysis with Related Bile Acids

Table 2: Structural and Functional Comparison with Natural Bile Acids

CompoundFunctional GroupsKey Properties
Cholic Acid3α-OH, 7α-OH, 12α-OHEmulsification, FXR activation
Deoxycholic Acid3α-OH, 12α-OHHydrophobicity, apoptosis induction
Target Compound3α-OH, 7α-OCHO, 12α-OCHO, 24-COOHEnhanced metabolic stability, supramolecular applications

Applications in Supramolecular Chemistry

Anion Receptor Design

The triamino-analogue’s preorganized scaffold binds tetrahedral oxyanions (e.g., sulfate) via hydrogen bonding and electrostatic interactions. Structural studies reveal anion encapsulation within the steroidal cavity, with binding constants (KaK_a) exceeding 103M110^3 \, \text{M}^{-1} .

Drug Delivery Systems

Self-assembling derivatives form micelles and vesicles in aqueous media, leveraging hydrophobic interactions between steroidal cores. These assemblies show promise for targeted delivery of hydrophobic therapeutics .

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